Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13323546
Molecular Formula: C15H11ClN2O3
Molecular Weight: 302.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClN2O3 |
|---|---|
| Molecular Weight | 302.71 g/mol |
| IUPAC Name | methyl 6-(4-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C15H11ClN2O3/c1-8-13-11(15(19)20-2)7-12(17-14(13)21-18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3 |
| Standard InChI Key | GZJVMBVSBUDQHP-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate features a fused isoxazole-pyridine core substituted with a 4-chlorophenyl group at position 6 and a methyl ester at position 4 (Figure 1). The IUPAC name reflects this substitution pattern, with the isoxazole ring fused to the pyridine moiety at positions 5 and 4-b .
Key structural attributes:
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Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.
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Pyridine moiety: A six-membered aromatic ring with a nitrogen atom at position 4-b.
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position.
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Methyl ester: A carboxylate functional group esterified with methanol.
Physicochemical Properties
The compound’s properties are critical for its reactivity and bioavailability:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 302.71 g/mol | |
| Melting point | Not reported | - |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition coefficient) | Estimated 3.5 (lipophilic) |
The chlorophenyl group enhances lipophilicity, favoring membrane permeability, while the methyl ester may influence metabolic stability.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence, as outlined in patent CN110590813B and VulcanChem’s protocols:
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Step 1: Formation of the isoxazole ring via cyclization of 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF) under controlled temperature (50–80°C) .
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Step 2: Introduction of the methyl group at position 3 using sodium hydride in THF at 85–110°C .
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Step 3: Coupling of the 4-chlorophenyl moiety via Suzuki-Miyaura cross-coupling, employing palladium catalysts.
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Step 4: Esterification of the carboxylic acid intermediate with methanol under acidic conditions.
Key challenges:
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Regioselectivity: Ensuring correct substitution on the pyridine ring.
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Yield optimization: Chromatography is often required for purification, with reported yields of 57–77% for analogous compounds .
Reaction Conditions and Catalysts
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Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane.
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Catalysts: Bis(triphenylphosphine)palladium dichloride for cross-coupling .
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Temperature: Reactions proceed at 50–120°C, depending on the step .
Biological Activity and Mechanism of Action
Enzyme Modulation
The compound inhibits cytochrome P450 enzymes, critical for drug metabolism, potentially altering pharmacokinetics of co-administered therapeutics. It also interacts with:
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MAPK pathway: Modulates cell proliferation and apoptosis.
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JAK/STAT signaling: Influences immune responses and inflammation .
Immunosuppressive Properties
Isoxazole derivatives, including structurally related compounds, exhibit dose-dependent immunosuppressive effects. For example:
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MM3 analog: Inhibits TNF-α production in human whole blood cultures (IC₅₀: 0.02–20 µM) .
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Proliferation suppression: Reduces phytohemagglutinin-induced T-cell proliferation by 40–60% .
Applications in Medicinal Chemistry
Anticancer Research
The compound’s ability to disrupt kinase activity (e.g., BET proteins) positions it as a candidate for hematological malignancies. Analogous isoxazole derivatives (e.g., PLX51107) have entered clinical trials for AML and MDS .
Anti-Inflammatory Agents
By suppressing TNF-α and NF-κB, it may mitigate chronic inflammatory conditions .
Comparative Analysis with Analogous Compounds
Key trends:
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Electron-withdrawing groups (e.g., Cl, F) enhance target affinity.
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Esterification improves bioavailability compared to carboxylic acids .
Future Directions
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Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced potency.
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In vivo pharmacokinetics: Assessing oral bioavailability and half-life.
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Clinical translation: Evaluating safety in preclinical models for oncology indications.
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